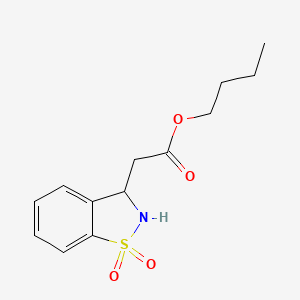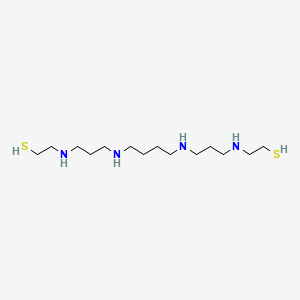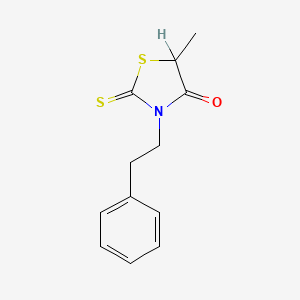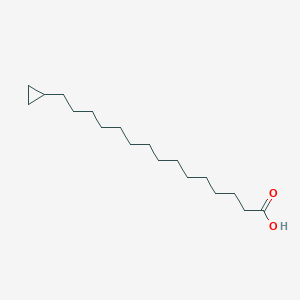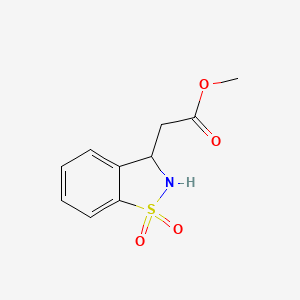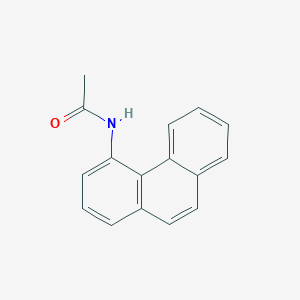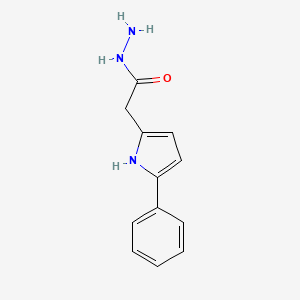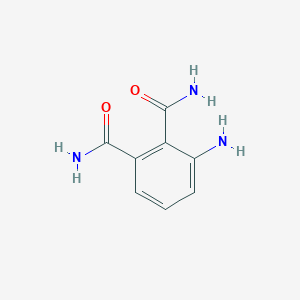
3-Aminobenzene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminobenzene-1,2-dicarboxamide is an organic compound with the molecular formula C8H9N3O2 It consists of a benzene ring substituted with an amino group at the third position and two carboxamide groups at the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzene-1,2-dicarboxamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to phenylamine (aniline) using a mixture of tin and concentrated hydrochloric acid under reflux conditions.
Formation of this compound: The phenylamine is then reacted with phthalic anhydride under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminobenzene-1,2-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Aminobenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Aminobenzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobenzamide: Similar structure but lacks the additional carboxamide group.
Phthalic Anhydride: Precursor in the synthesis of 3-Aminobenzene-1,2-dicarboxamide.
Aniline: Basic structure with an amino group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both amino and carboxamide groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
19092-11-6 |
|---|---|
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
3-aminobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H9N3O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) |
Clé InChI |
XOTYCBBHYSTRSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








